molecular formula C9H10N2O2 B2404245 N-(2-Methoxypyridin-4-yl)prop-2-enamide CAS No. 1878853-12-3

N-(2-Methoxypyridin-4-yl)prop-2-enamide

Cat. No.: B2404245
CAS No.: 1878853-12-3
M. Wt: 178.191
InChI Key: MLCDEYIPRHGRNX-UHFFFAOYSA-N
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Description

N-(2-Methoxypyridin-4-yl)prop-2-enamide is a chemical compound characterized by its unique structure, which includes a methoxy group attached to a pyridine ring and an amide group linked to an allyl group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 2-methoxypyridine-4-carboxylic acid and prop-2-enamide.

  • Reaction Conditions: The reaction involves a coupling process, often facilitated by coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS) in the presence of a base such as triethylamine.

  • Purification: The product is purified through recrystallization or column chromatography to achieve the desired purity.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is produced in batches to ensure quality control and consistency.

  • Scale-Up: The process is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time to optimize yield and purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group or the amide group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as amines or alcohols, along with suitable solvents, are employed in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, including carboxylic acids and ketones.

  • Reduction Products: Corresponding amine derivatives.

  • Substitution Products: Derivatives with different functional groups replacing the methoxy or amide groups.

Scientific Research Applications

N-(2-Methoxypyridin-4-yl)prop-2-enamide has found applications in several scientific fields:

  • Chemistry: It serves as a building block in organic synthesis, facilitating the creation of more complex molecules.

  • Biology: The compound is used in biochemical studies to understand enzyme interactions and metabolic pathways.

  • Medicine: It has potential therapeutic applications, including as a precursor for drug development.

  • Industry: Its unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2-Methoxypyridin-4-yl)prop-2-enamide exerts its effects involves its interaction with specific molecular targets and pathways:

  • Molecular Targets: The compound may bind to enzymes or receptors, influencing their activity.

  • Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

N-(2-Methoxypyridin-4-yl)prop-2-enamide is compared with similar compounds to highlight its uniqueness:

  • Similar Compounds: Other pyridine derivatives, such as 2-methoxypyridine-4-boronic acid and 2-methoxypyridine-4-carboxylic acid.

  • Uniqueness: Its specific structure and functional groups confer unique chemical properties and reactivity compared to these similar compounds.

Properties

IUPAC Name

N-(2-methoxypyridin-4-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-3-8(12)11-7-4-5-10-9(6-7)13-2/h3-6H,1H2,2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLCDEYIPRHGRNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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